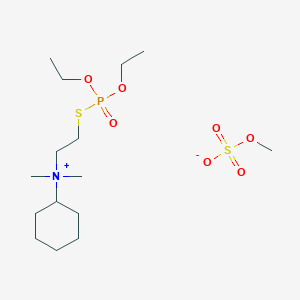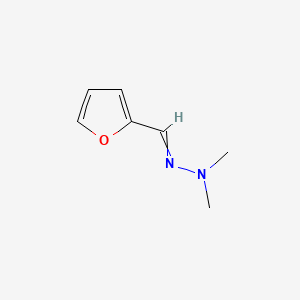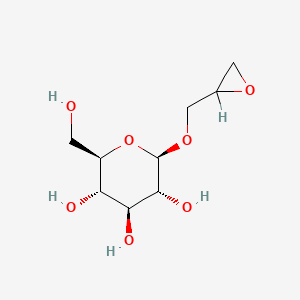![molecular formula C12H15NO4 B1200448 4-[(4-Methoxybenzoyl)amino]butanoic acid CAS No. 72432-14-5](/img/structure/B1200448.png)
4-[(4-Methoxybenzoyl)amino]butanoic acid
説明
Synthesis Analysis
The synthesis of 4-[(4-Methoxybenzoyl)amino]butanoic acid analogs involves strategic steps that ensure the introduction of functional groups at specific positions on the molecule. For instance, the stereoselective synthesis of a conformationally constrained analogue of aspartic acid involves a regioselective 1,3-dipolar cycloaddition, followed by condensation and highly stereoselective nucleophilic attacks to introduce the amino and carboxylic acid functionalities (Conti et al., 2007). This method highlights the complexity and precision required in the synthesis of such molecules.
Molecular Structure Analysis
The molecular structure of 4-[(4-Methoxybenzoyl)amino]butanoic acid and its derivatives is pivotal in determining their chemical behavior and interactions. Vibrational spectroscopy studies, including FTIR and FT-Raman, provide insights into the fundamental modes, combinations, and overtone bands of similar compounds, enabling a deeper understanding of their structural characteristics (Poiyamozhi et al., 2012).
Chemical Reactions and Properties
4-[(4-Methoxybenzoyl)amino]butanoic acid and related compounds participate in various chemical reactions, highlighting their reactivity and potential for further modification. The electrochemical study and synthesis of compounds demonstrate the ability of these molecules to undergo reactions such as electro-decarboxylation, highlighting their versatile chemical properties (Golabi & Nematollahi, 1997).
Physical Properties Analysis
The physical properties of 4-[(4-Methoxybenzoyl)amino]butanoic acid derivatives, such as melting points, solubility, and crystallinity, are essential for their application in different fields. Studies on related compounds, like the synthesis and stereochemistry of methacrylic polymers derived from aminosalicylic acids, provide valuable insights into how structural differences affect physical properties like glass transition temperatures (Elvira & Román, 1997).
科学的研究の応用
Methionine and Its Analogues
Research focusing on methionine sources such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met) offers insights into the chemical, metabolic, and nutritional aspects of amino acid bioefficacy. These studies underscore the differences in absorption, enzymatic conversion, and utility by organisms, suggesting a framework for investigating similar attributes in 4-[(4-Methoxybenzoyl)amino]butanoic acid (Vázquez-Añón et al., 2017).
Parabens and Their Environmental Impact
The environmental persistence and biological effects of parabens, structurally related to benzoic acid derivatives, have been extensively reviewed. This includes their occurrence, fate, and behavior in aquatic environments, providing a model for assessing the environmental impact and biodegradability of 4-[(4-Methoxybenzoyl)amino]butanoic acid (Haman et al., 2015).
Pharmacological Activities of Phenolic Compounds
Gallic acid and vanillic acid, both phenolic compounds, have been recognized for their potent anti-inflammatory properties and pharmacological activities. This highlights the potential for 4-[(4-Methoxybenzoyl)amino]butanoic acid to exhibit similar biological activities, given its structural features that may allow for antioxidant or anti-inflammatory effects (Bai et al., 2020); (Ingole et al., 2021).
Sorption and Biodegradation Studies
Research on the sorption of herbicides and their degradation products offers a methodological basis for studying the environmental fate of 4-[(4-Methoxybenzoyl)amino]butanoic acid. Understanding how similar compounds interact with soil and organic matter can inform environmental risk assessments and degradation pathways (Werner et al., 2012).
特性
IUPAC Name |
4-[(4-methoxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVZKSCFQIBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222721 | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxybenzoyl)amino]butanoic acid | |
CAS RN |
72432-14-5 | |
| Record name | 4-p-Anisamidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Anisoyl-GABA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














